(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
Brand Name:
Vulcanchem
CAS No.:
11026-01-0
VCID:
VC0077499
InChI:
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1
SMILES:
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C
Molecular Formula:
C30H50O5
Molecular Weight:
490.7 g/mol
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
CAS No.: 11026-01-0
Main Products
VCID: VC0077499
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
CAS No. | 11026-01-0 |
---|---|
Product Name | (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
Molecular Formula | C30H50O5 |
Molecular Weight | 490.7 g/mol |
IUPAC Name | (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
Standard InChI | InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
Standard InChIKey | KNESISUQBYQIIU-VQZKCCIMSA-N |
Isomeric SMILES | C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
SMILES | CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Canonical SMILES | CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
PubChem Compound | 23265676 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume